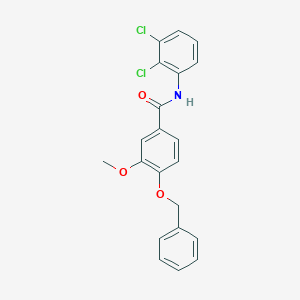![molecular formula C22H28N2O4S B426870 2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide](/img/structure/B426870.png)
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide is a chemical compound with the molecular formula C22H28N2O4S and a molecular weight of 416.53372 g/mol This compound is known for its unique structure, which includes a benzylamino group, a sulfonyl group, and a cycloheptylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable electrophile.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the benzylamine derivative.
Formation of the Phenoxy Group: The phenoxy group can be introduced through an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.
Cycloheptylacetamide Formation: The final step involves the formation of the cycloheptylacetamide moiety through an amide bond formation reaction, where a cycloheptylamine reacts with an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide can be compared with other similar compounds, such as:
- 2-{4-[(benzylamino)sulfonyl]phenoxy}-N-(2-phenylethyl)acetamide
- 2-{4-[(benzylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide
These compounds share similar structural features but differ in their specific substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its cycloheptylacetamide moiety, which may confer distinct steric and electronic effects, leading to unique reactivity and interactions with molecular targets.
属性
分子式 |
C22H28N2O4S |
|---|---|
分子量 |
416.5g/mol |
IUPAC 名称 |
2-[4-(benzylsulfamoyl)phenoxy]-N-cycloheptylacetamide |
InChI |
InChI=1S/C22H28N2O4S/c25-22(24-19-10-6-1-2-7-11-19)17-28-20-12-14-21(15-13-20)29(26,27)23-16-18-8-4-3-5-9-18/h3-5,8-9,12-15,19,23H,1-2,6-7,10-11,16-17H2,(H,24,25) |
InChI 键 |
QBCCGDVATYNETH-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
规范 SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[5-Chloro-2-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B426788.png)
![N-(3-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B426790.png)
![5-[difluoro(trifluoromethoxy)methyl]-1-(4-fluorobenzoyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B426791.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B426795.png)

![N-(2-ethoxyphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B426798.png)
![Ethyl 2-[({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B426799.png)
![N-(2,4-difluorophenyl)-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B426802.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide](/img/structure/B426807.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B426808.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B426809.png)
![N-(4-chloro-2-methylphenyl)-2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B426810.png)
